1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of an acetyloxyethyl group, a trimethylsilyl group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide typically involves the reaction of a suitable amine with an alkylating agent in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, cyanides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various quaternary ammonium salts.
Scientific Research Applications
1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium structure allows it to disrupt membrane integrity, leading to antimicrobial effects. Additionally, its ability to form complexes with various substrates makes it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, iodide
- 1-Propanaminium, N-(2-(acetyloxy)ethyl)-3-(diethylmethylsilyl)-N,N-dimethyl-, chloride
Uniqueness
1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trimethylsilyl group, in particular, enhances its stability and makes it suitable for various applications that require robust chemical performance.
Properties
CAS No. |
84584-67-8 |
---|---|
Molecular Formula |
C12H28INO2Si |
Molecular Weight |
373.35 g/mol |
IUPAC Name |
2-acetyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C12H28NO2Si.HI/c1-12(14)15-10-9-13(2,3)8-7-11-16(4,5)6;/h7-11H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
TXSWVYLALROWFY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)CCC[Si](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.